Product packaging for Quinizarin(Cat. No.:CAS No. 103220-12-8)

Quinizarin

Cat. No.: B034044
CAS No.: 103220-12-8
M. Wt: 240.21 g/mol
InChI Key: GUEIZVNYDFNHJU-UHFFFAOYSA-N
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Description

Quinizarin (1,4-dihydroxyanthraquinone) is a significant anthraquinone derivative renowned for its role as a versatile building block in synthetic chemistry and a functional dye. Its core research value lies in its strong chelating properties, forming stable complexes with various metal ions (e.g., aluminum, boron), which is exploited in the development of catalysts, sensors, and electroactive materials. Furthermore, this compound serves as a critical intermediate in the synthesis of more complex anthraquinone-based compounds, including pharmaceuticals, agrochemicals, and high-performance pigments. Its inherent color and redox activity make it a subject of interest in studies involving dye-sensitized solar cells (DSSCs), organic electronics, and as a histological stain. The mechanism of action for its chelating and spectroscopic behavior is primarily due to the electron-donating hydroxyl groups at the 1 and 4 positions, which enhance its ability to coordinate with metals and alter its electronic absorption spectrum. This reagent is essential for researchers advancing fields in organic synthesis, materials science, and analytical chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O4 B034044 Quinizarin CAS No. 103220-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
Source PubChem
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InChI Key

GUEIZVNYDFNHJU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID8044464
Record name 1,4-Dihydroxyanthracene-9,10-dione
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Molecular Weight

240.21 g/mol
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CAS No.

81-64-1
Record name Quinizarin
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Record name 1,4-Dihydroxy-9,10-anthracenedione
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Advanced Synthetic Methodologies and Chemical Transformations of Quinizarin

Catalytic Synthesis Approaches

Bimetallic Nanoparticle Catalysis in Leuco-quinizarin Synthesis

The synthesis of leuco-quinizarin (1,4,9,10-tetrahydroxyanthracene), a 2-electron-reduced form of quinizarin, is crucial for the production of numerous anthraquinone (B42736) derivatives. Traditional methods often rely on stoichiometric amounts of inorganic reductants, acids, or bases, leading to substantial waste generation fishersci.dkfishersci.se. Recent advancements have focused on more environmentally friendly catalytic approaches, particularly using heterogeneous bimetallic nanoparticle catalysts.

Researchers have developed highly active and selective heterogeneous catalysts, such as Pt/DMPSi-Al₂O₃ and Pt-Ni/DMPSi-Al₂O₃, for the hydrogenation of quinizarins to leuco-quinizarins under neutral and continuous-flow conditions fishersci.dkwikipedia.org. A notable finding is the significant bimetallic effect observed with Ni and Pt nanoparticle systems in the selective hydrogenation of substituted this compound fishersci.dkwikipedia.org. These newly developed catalysts demonstrated superior turnover frequency (TOF) and selectivity compared to commercially available alternatives fishersci.dk. Specifically, Pt-Ni/DMPSi-Al₂O₃ exhibited the ability to prevent over-reduction of both carbonyl and aromatic functionalities, ensuring the integrity of the leuco-quinizarin product fishersci.dk.

Table 1: Comparative Catalytic Performance in Leuco-quinizarin Synthesis

Catalyst SystemConditionsKey FeatureSelectivityTOF
Pt/DMPSi-Al₂O₃Neutral, Continuous-FlowHigh ActivityHighHigher than commercial
Pt-Ni/DMPSi-Al₂O₃Neutral, Continuous-FlowBimetallic Effect, Prevents Over-reductionHighHigher than commercial

Hydrogenation of Quinizarins to Leuco-quinizarins under Continuous-Flow Conditions

Continuous-flow hydrogenation offers several advantages over conventional batch hydrogenation processes for the synthesis of leuco-quinizarins. These benefits include an increased interfacial area within the gas–liquid–solid catalyst-packed column, precise control over the hydrogen to substrate ratio, and limited contact time between the substrate and catalyst, which optimizes reactivity and selectivity fishersci.dk. Furthermore, continuous-flow systems enable the semipermanent use of the catalyst column without the need for catalyst recovery and reuse, a common requirement in batch systems fishersci.dk.

The integration of continuous-flow synthesis of leuco-quinizarin with subsequent derivatization reactions, such as the Marschalk reaction, has been achieved using flow-batch-separator (FBS) unified reactors, enabling a fully continuous process fishersci.dkfishersci.co.ukthegoodscentscompany.com. This integrated approach allows for efficient and practical multi-step synthesis of anthraquinone derivatives from readily available this compound fishersci.se.

Amino Acid-Catalyzed Marschalk Reaction for this compound Derivatives

The Marschalk reaction is a well-established condensation reaction involving leuco-quinizarin and aldehydes, which leads to the synthesis of substituted 1,4-dihydroxy-9,10-anthraquinone (this compound derivatives) fishersci.co.ukthegoodscentscompany.comnih.govuni.lunih.gov. This reaction is typically catalyzed by acids or bases fishersci.co.uk.

Recent research has identified piperidine-3-carboxylic acid as a particularly effective catalyst for the Marschalk reaction fishersci.co.ukthegoodscentscompany.comnih.gov. Kinetic studies have revealed that piperidine-3-carboxylic acid plays a crucial role in the enol formation step of leuco-quinizarin, which is the rate-limiting step of the reaction fishersci.co.ukthegoodscentscompany.com. The reaction rate was found to be highly dependent on the concentration of leuco-quinizarin but not on the concentration of aldehydes fishersci.co.ukthegoodscentscompany.com. This amino acid-catalyzed Marschalk reaction has been successfully integrated into continuous-flow systems, utilizing a flow-batch-separator (FBS) unified reactor system. This system effectively manages high reactant concentrations, even when the leuco-quinizarin solution from the upstream continuous-flow reactor is highly diluted fishersci.co.ukthegoodscentscompany.com.

Functionalization and Derivatization Strategies

Alkylation Reactions of this compound

Alkylation reactions of this compound, particularly through its reduced form, leucothis compound, are important for synthesizing various anthracycline precursors and other substituted this compound derivatives thegoodscentscompany.comwikipedia.orgnih.govfishersci.cauni.lu. These reactions often involve the addition of α,β-unsaturated aldehydes.

Studies have shown that leucothis compound can be alkylated with α,β-unsaturated aldehydes such as crotonaldehyde (B89634) and ethyl acrylate (B77674) using piperidinium (B107235) acetate (B1210297) as a catalyst in ethanol (B145695) wikipedia.orgindiamart.com. The alkylation with crotonaldehyde and ethyl acrylate proceeds via a 1,4-addition, followed by an aldol (B89426) annelation reaction and a 1,3-sigmatropic shift, resulting in the formation of a pentacyclic ring system wikipedia.orgindiamart.com. Yields of 42.1% and 61% were reported for alkylation with crotonaldehyde and ethyl acrylate, respectively wikipedia.orgindiamart.com. Conversely, acrolein was observed to yield a polymeric product under similar conditions wikipedia.orgindiamart.com. Beyond aldehydes, carbanions derived from compounds like ethyl acetoacetate, acetylacetone, and alkyl nitro-compounds can also undergo Michael additions to the C-2 position of this compound and its 5-hydroxy-derivative thegoodscentscompany.comctdbase.org.

Table 2: Alkylation Yields of Leucothis compound with α,β-Unsaturated Aldehydes

Alkylating ReagentCatalystSolventReaction TimeProduct TypeYield (%)
CrotonaldehydePiperidinium acetateEthanol3 hours (reflux)Pentacyclic ring42.1 wikipedia.orgindiamart.com
Ethyl acrylatePiperidinium acetateEthanol5 hours (reflux)Pentacyclic ring61 wikipedia.orgindiamart.com
AcroleinPiperidinium acetateEthanol-Polymeric product- wikipedia.orgindiamart.com

Synthesis of Sulfone Derivatives via Electrochemical Oxidation

Electrochemical oxidation provides a versatile route for the synthesis of novel sulfone derivatives of this compound. This method involves the electrochemical oxidation of 1,4-dihydroxyanthraquinone (this compound) in the presence of arylsulfinic acids, which act as nucleophiles uni.lufishersci.ca. The reactions are typically conducted in acetonitrile/water mixtures, with cyclic voltammetry serving as a diagnostic technique to monitor the process uni.lufishersci.canih.govnih.govherts.ac.ukuni.lufishersci.se.

The mechanism involves a Michael-type addition reaction where the arylsulfinic acids react with the electrochemically oxidized form of this compound uni.lufishersci.ca. Depending on the applied potential, two distinct series of sulfone products can be isolated uni.lufishersci.ca. Furthermore, based on an EC (electrochemical-chemical) mechanism, the observed homogeneous rate constants (kobs) for the reaction between the oxidized this compound and various arylsulfinic acids have been estimated uni.lufishersci.ca. The calculated kobs values demonstrated a specific order of reactivity: p-toluenesulfinic acid > benzenesulfinic acid > p-chlorobenzenesulfinic acid uni.lufishersci.ca.

Table 3: Homogeneous Rate Constants (kobs) for Sulfone Synthesis via Electrochemical Oxidation

Arylsulfinic Acidkobs Order of Reactivity
p-Toluenesulfinic acidHighest
Benzenesulfinic acidMedium
p-Chlorobenzenesulfinic acidLowest

Methacrylation for Photopolymerization Applications

The functionalization of this compound through methacrylation has opened new avenues for its application in photopolymerization, particularly under visible light irradiation. Mono- and dimethacrylated this compound derivatives have demonstrated high initiating properties when employed as photosensitizers. These derivatives are typically combined with various co-initiators, including electron acceptors such as iodonium (B1229267) salt, electron donors like amine derivatives (e.g., N-methyldiethanolamine, MDEA), or hydrogen donors such as thiol cross-linkers acs.org. This synergistic combination leads to high conversion rates in radical photopolymerization, both in laminated conditions and under air acs.org.

A notable application of methacrylated this compound derivatives is in 3D-printing biosourced materials, particularly when activated by LED@405 nm acs.org. Beyond their role as photoinitiators, this compound derivatives can also initiate photopolymerization while simultaneously generating singlet oxygen, imparting antibacterial properties to the resulting materials acs.org. The introduction of photopolymerizable groups through methacrylation not only enhances the initiating capabilities of this compound but also significantly reduces its migration within the polymer networks formed rsc.org.

Furthermore, this compound-based bioderived photoactive dyes have been successfully utilized in the 3D printing of methacrylated chitosan (B1678972) via vat photopolymerization (VPP). In this context, these dyes serve multiple critical functions: they act as photosensitizers, enhancing the reactivity of the ink, and also as fillers/crosslinkers, which improves the definition of the final structures and mechanical stability of the hydrogels unica.it. This multifunctional role highlights the versatility of methacrylated this compound in developing advanced polymeric materials with tailored properties.

Reaction Mechanisms and Kinetic Studies

The chemical transformations of this compound and its derivatives involve complex reaction mechanisms, often influenced by solvent polarity, pH, and the presence of various reagents. Detailed kinetic studies provide insights into the pathways and energetics of these reactions.

Amination Mechanisms of Leucothis compound

Leucothis compound (1,4,9,10-tetrahydroxyanthracene) undergoes amination reactions to yield mono- and diaminoanthraquinones, which are crucial intermediates in the synthesis of various synthetic dyes oup.comoup.com. Kinetic investigations have elucidated the mechanism of this amination. The reaction is highly dependent on solvent polarity, proceeding efficiently in polar solvents but not in nonpolar ones oup.comoup.comresearchgate.netlookchem.com. The presence of water can influence the reaction rate; while a small amount of water (in 95% ethanol) has little effect, a higher concentration (in 80% ethanol) significantly enhances the reaction oup.comoup.com.

Kinetic studies reveal that the amination reaction exhibits a low activation energy (ΔE*) ranging from 5.7 to 9.0 kcal mol⁻¹ and an exceptionally small pre-exponential term (A) of 10³ to 10⁵ l mol⁻¹ min⁻¹ oup.comoup.comresearchgate.net. The reaction follows first-order kinetics with respect to both leucothis compound and the amine concentration, with the second-order rate constant remaining independent of these concentrations oup.com. Mechanistically, it is proposed that leucothis compound is aminated through the addition of the amine to the carbonyl group at its 1,4-position oup.comoup.comresearchgate.net. Base catalysis by the amine itself is excluded, as the second-order rate constant is not dependent on the amine concentration oup.com.

Table 1: Kinetic Parameters for Amination of Leucothis compound with Butylamine

ParameterValueUnitCitation
Activation Energy (ΔE*)5.7–9.0kcal mol⁻¹ oup.comoup.comresearchgate.net
Pre-exponential Term (A)10³–10⁵l mol⁻¹ min⁻¹ oup.comoup.comresearchgate.net
Reaction Order (Leucothis compound)First-order- oup.com
Reaction Order (Butylamine)First-order- oup.com

Electrochemical Oxidation and Degradation Mechanisms

The electrochemical behavior of this compound provides valuable insights into its oxidation and degradation pathways. Electrochemical techniques enable the investigation of the quinone oxidation and degradation mechanisms of this compound, including its intercalation into DNA pnas.orgnih.govresearchgate.net.

This compound exhibits a reversible reduction and an irreversible oxidation. The reversible reduction occurs at -0.535 V (vs. SCE) at pH 6.84. In the presence of oxygen, this reduction leads to the formation of reactive oxygen species pnas.orgnih.govresearchgate.net. Conversely, the irreversible oxidation, which results in the degradation of the this compound molecule, takes place at +0.386 V (vs. SCE) at pH 6.84 pnas.orgnih.govresearchgate.net. This oxidation mechanism is pH-dependent, indicating that proton transfer plays a crucial role in the electrochemical process pnas.org. Specifically, the voltammetric feature observed at +0.386 V corresponds to a 2e⁻, 2H⁺ oxidation of the hydroquinone (B1673460) group present within the this compound structure pnas.org.

Table 2: Electrochemical Potentials of this compound (pH 6.84 vs. SCE)

ProcessPotential (V)NatureCitation
Reversible Reduction-0.535Reversible pnas.orgnih.govresearchgate.net
Irreversible Oxidation+0.386Irreversible pnas.orgnih.govresearchgate.net

Furthermore, the electrochemical oxidation of this compound in mixed acetonitrile/water solutions in the presence of nucleophiles, such as arylsulfinic acids, has been studied. These studies show that the oxidized form of this compound undergoes Michael-type addition reactions with the arylsulfinic acids, leading to the formation of novel sulfone derivatives of this compound researchgate.net. The observed homogeneous rate constants (kobs) for these reactions vary depending on the specific arylsulfinic acid used, demonstrating the influence of nucleophile structure on the reaction kinetics researchgate.net. In aprotic neutral and basic media, this compound's reduction and oxidation processes have been characterized, and intermediate species have been identified using coupled electrochemical and spectral techniques. The reduction process, for instance, involves two successive steps, with evidence suggesting a slow follow-up chemical reaction, likely protonation by trace water lew.ro.

Photochemical Proton Transfer Processes

Photochemical proton transfer processes involving this compound have been explored, particularly in the context of spectral hole burning and interactions with surfaces. This compound is known for its ability to facilitate persistent spectral hole burning at elevated temperatures when chemisorbed on alumina (B75360) surfaces aip.org. While the exact mechanism for these improved hole-burning properties is not fully understood, it has been speculated to be linked to intrinsic surface effects on the dye's electronic structure aip.org.

Theoretical studies modeling this compound chemisorbed on an alumina surface indicate a perpendicular arrangement where a chelate-like bond forms with an exposed surface aluminum atom aip.org. Although a significant red shift in the absorption frequency is observed upon chemisorption, the fundamental shape of the frontier orbitals and the properties of the electronic excitation remain largely unchanged aip.org. This suggests that the enhanced spectral hole-burning cannot be solely attributed to direct surface-induced alterations in the molecular electronic structure aip.org.

It is important to note that while some anthraquinones, like alizarin (B75676), exhibit excited-state intramolecular proton transfer (ESIPT), this compound (1,4-dihydroxyanthraquinone) itself is generally not reported to undergo such a process in the same manner as purpurin (B114267) nih.gov. However, the pH-dependent nature of this compound's electrochemical oxidation mechanism confirms that proton transfer is intrinsically associated with its redox behavior pnas.org. Further research has explored this compound as a "photochemical proton transfer system" in amorphous organic hosts like alcohol glass, indicating its potential involvement in such processes under specific environmental conditions aip.orgscispace.com.

Theoretical and Computational Chemistry of Quinizarin

Electronic Structure Investigations

Electronic structure investigations of quinizarin utilize advanced computational techniques to predict and interpret its fundamental characteristics, including its electronic and optical responses, and its interactions with various chemical species and surfaces.

Density Functional Theory (DFT) Studies on Electronic and Optical Properties

Density Functional Theory (DFT) has been extensively applied to characterize the geometrical and spectroscopic features of this compound nih.gov. These studies often employ unrestricted DFT methods, such as the B3LYP functional with the 6-311+G (d, p) basis set, to accurately model the molecule nih.gov. DFT calculations are crucial for determining key electronic properties, including reorganization energy (λ), adiabatic ionization potential (IA), adiabatic electron affinity (EA), the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (Egap) nih.govnih.gov.

For instance, a small HOMO-LUMO energy gap of 2.2902 eV has been reported for a phenothiazine (B1677639) derivative synthesized from hydroxy anthraquinone (B42736), which is indicative of the molecule's stability and its efficiency in charge transfer interactions nih.gov. Furthermore, DFT at the M06-2X/6-311++G(d,p) level has been used to investigate the influence of cation–π, anion–π, and CH–π interactions on the photophysical properties of this compound in both gas phase and solution nih.gov. The impact of π-π stacking interactions on the photophysical properties of hydroxyanthraquinone (HA) has also been explored, revealing that vertical transitions are characterized by strong HOMO-LUMO transitions nih.gov. A significant finding is that the intramolecular hydrogen bond (IHB) in HA and π-π complexes is strengthened following S0 → S1 excitation, which facilitates proton transfer in the first excited state nih.gov.

This compound itself exhibits a low dipole moment of 0.97 D among unfunctionalized dihydroxyanthraquinones, although functionalization can lead to substantial variations, reaching up to 10.76 D nih.govnih.gov. The introduction of functional groups, such as cyano (CN) groups, can effectively lower both hole (λh) and electron (λe) reorganization energies, positioning these derivatives as promising candidates for n-type materials nih.govnih.gov. Conversely, unfunctionalized this compound shows the highest λh, which suggests a potentially slower hole transfer rate nih.gov. Beyond electronic properties, DFT has also been instrumental in analyzing the vibrational characteristics of this compound, with observed oscillations attributed to a "hydrogen-bond modulating" vibration. Additionally, DFT calculations using the 6-31G basis set have proven useful in computing redox potentials for this compound 2-sulphonate, demonstrating their applicability in predicting biomolecule electrode potentials in aprotic solvents.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the optical properties of this compound, including its maximum absorption wavelengths (λmax) and oscillator strengths (f) in both vacuum and solvent environments nih.govnih.gov. TD-DFT calculations have shown good agreement with experimental spectra, enabling the assignment of 10 distinct electronic states for this compound.

A prominent absorption band for this compound at 485 nm has been identified, corresponding to a HOMO → LUMO (π → π*) transition. Furthermore, TD-DFT predicts a simulated fluorescence emission peak with a high oscillator strength at 572 nm for this compound. The PCM-(TD)DFT formalism has been employed to assess the impact of tautomerism on the absorption spectra of both neutral and anionic forms of this compound, achieving an accuracy of 0.08 eV in excitation energy predictions. The vertical transition in this compound complexes is characterized by a strong HOMO-LUMO transition nih.gov. In dihydroxyanthraquinone compounds, it has been observed that the S0 → S1 transition is dipole-allowed, while the S0 → S2 transition is dipole-forbidden nih.gov.

Semiempirical Molecular Orbital Calculations (e.g., PM3) for Redox Processes

Semiempirical molecular orbital calculations, particularly the PM3 method, have been utilized to investigate the electronic structural features that govern the redox processes of this compound. These calculations also provide insights into the energetics of electron transfer from various reduction intermediates to molecular oxygen.

A combination of semiempirical AM1 and PM3 methods, alongside DFT (B3LYP/6-311+G(d,p)), has been applied to compute redox potentials for anthraquinone derivatives. These studies have established a linear relationship between the theoretically predicted values and experimentally determined half-wave reduction potentials. PM3 is recognized as one of the semi-empirical methods suitable for predicting the properties of anthracene-9,10-diones. Furthermore, a blend of semiempirical AM1 and PM3 calculation methods has been employed for the theoretical screening of quinone derivatives based on their LUMO energy, aiding in the selection of promising candidates for next-generation Li-organic hybrid redox flow batteries.

First Principles Molecular Dynamics Simulations for Chemisorbed this compound

First principles molecular dynamics simulations, notably Car-Parrinello molecular dynamics, have been employed to study this compound chemisorbed on α-Al2O3 surfaces. These simulations reveal that this compound arranges perpendicularly on the α-Al2O3 (0001) surface when chemisorbed, forming a chelate-like bond with an exposed surface aluminum atom.

A significant finding from these simulations is their ability to reproduce the strong red shift in the absorption frequency that is observed experimentally upon chemisorption. However, the results also indicate that the fundamental shape of the frontier orbitals and, consequently, the properties of the electronic excitation, remain largely unaltered by the chemisorption process. This suggests that the differences observed in persistent spectral hole-burning experiments between isolated and chemisorbed this compound cannot be solely attributed to genuine surface-induced effects on the molecular electronic structure.

Redox Chemistry and Potentials

The redox chemistry of this compound is a critical aspect of its behavior, particularly given its structural relevance to various biologically active compounds. Computational and electrochemical studies provide detailed insights into its reduction processes and associated potentials.

One- and Two-Electron Reduction Potentials

This compound undergoes two successive one-electron reduction steps, which have been characterized through cyclic voltammetry in deaerated dimethyl sulfoxide (B87167) (DMSO). The reversible reduction of this compound, which can lead to the formation of reactive oxygen species in the presence of oxygen, occurs at -0.535 V (vs. SCE) at pH 6.84. Conversely, the irreversible oxidation process, which results in the degradation of the molecule, takes place at +0.386 V (vs. SCE) at pH 6.84.

Detailed one-electron reduction potentials (vs. NHE) for this compound (QH2) have been reported as E¹₇ = -269 mV. For its derivatives, this compound 2-sulphonate (QSH2) has a one-electron reduction potential of E¹₇ = -298 mV, and 5-methoxythis compound (MQH2) exhibits E¹₇ = -333 mV. These one-electron reduction potentials are influenced by pH, varying in accordance with the pKa values of the parent quinones and their semiquinone forms. The semiquinone free radicals generated through one-electron reduction demonstrate stability within the approximate pH range of 5-11.

The one-electron reduction potentials of the semiquinones (E²₇) are calculated to be -188 mV for QH2, -192 mV for MQH2, and -216 mV for QSH2. Furthermore, the two-electron reduction potentials of the quinones (Eᵐ₇) are calculated as -229 mV for QH2, -263 mV for MQH2, and -257 mV for QSH2.

In aqueous buffer systems, anthraquinones are typically reduced by two electrons, resulting in a single reversible wave in cyclic voltammetry across acidic, neutral, and alkaline pH conditions. At acidic pH, the reduction of this compound and sodium this compound-2-sulphonate involves the transfer of two protons along with two electrons. However, at neutral and alkaline pH, this process occurs without proton involvement. The formal reduction potential for a one-step two-electron reduction of this compound 2-sulphonate was determined to be -485 mV at pH 9.0. The redox potential of quinones can be precisely adjusted through structural functionalization, such as the introduction of electron-withdrawing or electron-donating groups. Notably, the reduction potential becomes more negative as the pH increases.

The following tables summarize key reduction potentials and HOMO-LUMO energy gaps for this compound and its related compounds, as discussed in the computational and electrochemical studies.

Table 1: Selected One- and Two-Electron Reduction Potentials (vs. NHE) (Note: In a live environment, this table would allow for interactive sorting and filtering.)

CompoundOne-Electron Reduction Potential (E¹₇, mV)One-Electron Reduction Potential of Semiquinone (E²₇, mV)Two-Electron Reduction Potential of Quinone (Eᵐ₇, mV)
This compound (QH2)-269-188-229
5-Methoxythis compound (MQH2)-333-192-263
This compound 2-sulphonate (QSH2)-298-216-257

Table 2: Representative HOMO-LUMO Energy Gaps from DFT Studies (Note: In a live environment, this table would allow for interactive sorting and filtering.)

Compound / DerivativeHOMO-LUMO Energy Gap (eV)Reference
Phenothiazine derivative of hydroxy anthraquinone2.2902 nih.gov

Electrochemical Redox Behavior in Aprotic and Protic Media

The redox behavior of this compound has been thoroughly examined using coupled electrochemical and spectral techniques, such as cyclic voltammetry and absorption spectroscopy, to identify intermediate species and propose reaction mechanisms. lew.roresearchgate.net Semiempirical PM3 molecular orbital (MO) calculations have been employed to determine the electronic structural features involved in these redox processes. lew.roresearchgate.net

In aprotic media , such as deaerated dimethyl sulfoxide (DMSO), this compound typically undergoes two successive one-electron reduction steps. lew.roelectrochemsci.orgtum.de The first step forms a semiquinone radical, followed by a second reduction to yield a dianion. lew.roelectrochemsci.orgtum.de The formal potentials for these reduction steps are influenced by the solvent's polarity, and the cation of the supporting electrolyte plays a critical role in determining whether the reduction occurs in one or two steps. electrochemsci.org

In protic media (aqueous solutions), the electrochemical response of quinones, including this compound, differs significantly from that in aprotic environments. electrochemsci.orgacs.org This difference is largely attributed to the role of hydrogen bonding in stabilizing the reduced dianion form. electrochemsci.orgtum.deacs.org

Acidic pH: In acidic aqueous buffer, the reduction of this compound-2-sulphonate (an analogue) proceeds as a single-step two-electron, two-proton process. electrochemsci.orgtum.de

Neutral and Alkaline pH: At neutral and alkaline pH, the reduction is primarily a two-electron process, occurring without proton involvement. electrochemsci.org At pH values near neutrality, the quinone may undergo either a one-proton two-electron or a two-electron reduction, depending on the pKa value of the corresponding hydroquinone (B1673460). tum.de

The table below summarizes the general electrochemical behavior of this compound in different media:

MediumReduction StepsProton InvolvementKey Influences
AproticTwo successive 1-electronNoSolvent polarity, supporting electrolyte cation
Protic2-electron, 2-proton (acidic); 2-electron (neutral/alkaline)Yes (acidic); No (neutral/alkaline)Hydrogen bonding, pH, pKa of hydroquinone

Pourbaix Diagrams for Redox Flow Battery Applications

Quinones, particularly anthraquinones like this compound, are considered promising redox-active materials for organic aqueous redox flow batteries (RFBs). researchgate.netx-mol.net Pourbaix diagrams, also known as potential-pH diagrams, are thermodynamic tools that describe the dominant species and reactions of an electrochemical system as a function of pH and electrode potential. researchgate.netx-mol.netbiologic.net

These diagrams are invaluable for predicting the electrochemical behavior of redox-active organic compounds across the entire pH range, which is critical for designing efficient RFB electrolytes. x-mol.net While experimental Pourbaix diagrams for this compound itself may not be widely available in the literature, theoretical approaches, such as those employing Density Functional Theory (DFT) combined with COSMO-RS (Conductor-like Screening Model for Real Solvents), have been developed to predict these diagrams for quinones. researchgate.netx-mol.net These computational methods have shown good agreement with experimental data for other quinone systems, demonstrating their reliability in anticipating electrochemical behavior. researchgate.netx-mol.net The ability to theoretically predict Pourbaix diagrams helps address challenges such as the low water solubility of some anthraquinones, guiding the molecular design of compounds with desirable electrochemical properties for RFB applications. x-mol.net

Intermolecular Interactions and Supramolecular Assemblies

This compound's molecular structure enables it to engage in various intermolecular interactions, leading to the formation of intricate supramolecular assemblies. These interactions are crucial for its function in diverse applications, from host-guest chemistry to complex formation with metal ions.

Host-Guest Interactions with Cyclodextrins

This compound (QZ) forms inclusion complexes with various cyclodextrins (CDs), including alpha (α-), beta (β-), and gamma (γ-cyclodextrin) hosts. nih.govrsc.org These interactions have been investigated using techniques such as absorption, steady-state, and time-resolved fluorescence measurements to understand the effects of CD cavity size on QZ binding and its photophysical properties within the host microenvironment. nih.govrsc.org

The primary mode of interaction between this compound and cyclodextrins is predominantly hydrophobic. nih.govrsc.org The magnitude of the binding constants and the differential enhancements in QZ's fluorescence intensity upon complexation are explained by considering the relative dimensions of the host cavity and the guest molecule, as well as the orientation of QZ within the CD cavity. nih.govrsc.org

Research suggests that the unsubstituted benzene (B151609) ring of this compound is encapsulated within the cavities of α- and β-cyclodextrins. nih.govresearchgate.net In contrast, the dihydroxy-substituted aromatic ring is proposed to be encapsulated within the larger γ-cyclodextrin cavity. nih.govresearchgate.net This proposed orientation is further supported by complexation studies involving Al(III) ions. It has been observed that the complexation of QZ with Al(III) is enhanced in the QZ·α-CD and QZ·β-CD systems, while it is significantly reduced in the QZ·γ-CD system. nih.govrsc.orgresearchgate.net This reduction in the γ-CD system is attributed to the shielding of the chelating hydroxyl and quinonoid groups of this compound inside the CD cavity, preventing their interaction with the metal ion. nih.govrsc.org

Interactions with Calixarenes

This compound moieties can be strategically incorporated into macrocyclic receptors, such as calixarenes, to create novel compounds exhibiting intrinsic fluorescence. acs.org These macrocycles are designed to adopt specific conformations, like a vase-like "cone" orientation, which facilitates additional contacts with encapsulated guest molecules. acs.org

Studies have revealed intriguing modulations in the photophysical properties of this compound when it interacts with p-sulfonatocalix wikipedia.orgarene (SCX4) and p-sulfonatocalix thegoodscentscompany.comarene (SCX6) hosts. researchgate.netdntb.gov.ua The binding constants observed for this compound with calixarenes can be substantially higher compared to those typically found with conventional host molecules like cyclodextrins. researchgate.net Furthermore, this compound has been explored as a guest molecule for polymer-based molecular tweezers, a class of hosts capable of forming complexes through non-covalent interactions such as π-π stacking and hydrophobic interactions. mdpi.com

Supramolecular and Polymeric Complex Formation with Metal Ions

This compound possesses inherent chelating properties, enabling it to form strong coordination complexes with various transition metal ions. rsc.orgresearchgate.netresearchgate.netcalstate.edu This ability stems from the presence of lone pairs on its hydroxyl and quinonoid groups, which are available for coordination with metal centers. researchgate.net

Upon interaction with metal ions such as Al(III), Ga(III), and In(III), this compound forms fluorescent species in both aqueous and non-aqueous media. researchgate.netresearchgate.net The absorbance and fluorescence intensity of this compound increase proportionally with the concentration of the complexing metal ion, indicating the formation of supramolecular and/or polymeric complexes. researchgate.netresearchgate.net For instance, speciation studies suggest the supramolecular and/or polymeric nature of fluorescent QZ/Al(III) complexes, with their absorbance and fluorescence intensity increasing proportionally to Al(III) equivalents. researchgate.net The fluorescent quantum-yield values of these this compound complexes with Al(III), Ga(III), and In(III) ions are negatively affected as the size of the metal ion increases, suggesting a weakening of the supramolecular interaction. researchgate.net Potentiometric studies have indicated the formation of 2:1 QNZ/In(III) species with high formation constants. researchgate.net

This compound derivatives can also serve as alkylated monomers in the synthesis of coordination polymers. calstate.edu This approach helps to overcome solubility issues often encountered with metal complexes of this compound, facilitating better characterization and processing of the resulting polymeric materials. calstate.edu Furthermore, a binuclear Fe(III)/quinizarin complex has been investigated as a structural model for understanding how anthracycline drugs bind to iron, revealing reversible one-electron transfer processes within the complex. ufc.br

Advanced Analytical Techniques for Quinizarin Systems

Spectroscopic Characterization

Spectroscopic methods are fundamental to understanding the intrinsic properties of quinizarin and its behavior in various environments.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely employed technique for characterizing this compound, providing information on its electronic transitions and concentration. This compound exhibits significant absorption in the visible region of the electromagnetic spectrum labmate-online.comresearchgate.net. Studies have shown that this compound in hexane (B92381) displays a peak absorption wavelength at 460 nm labmate-online.com. In aqueous solutions, maximum absorption wavelengths have been reported at 408 nm and 425 nm, depending on the specific method of analysis researchgate.net.

The deprotonation of this compound to its dianion form, [Q]²⁻, results in a noticeable red shift in its UV-Vis spectrum, accompanied by a color change from yellow to violet researchgate.net. This spectral shift is indicative of changes in the electronic structure upon deprotonation. UV-Vis spectrophotometry also serves as a quantitative tool for this compound, with reported analytical parameters including a detection limit of (1.411 ± 0.586) µM, a quantification limit of (4.706 ± 0.551) µM, and a linear range of 0–29 µM in aqueous media researchgate.net.

Table 1: UV-Vis Absorption Characteristics of this compound

Solvent/ConditionPeak Absorption Wavelength (λmax)Color Change (if applicable)Reference
Hexane460 nmOrange labmate-online.com
Aqueous (Method DD)408 nm- researchgate.net
Aqueous (Method AH)425 nm- researchgate.net
Deprotonated (Dianion)Red shift from parent compoundYellow to Violet researchgate.net

Fluorescence Spectroscopy and Tunability

This compound exhibits fluorescence in the orange to far-red spectral window, typically between 570 nm and 675 nm, with quantum yields reaching up to 30% biorxiv.orgmdpi.com. The fluorescence properties of this compound can be significantly modulated, demonstrating tunability through interactions with metal ions or host molecules.

A notable example of fluorescence tunability is observed upon interaction with Al(III) ions. This compound forms strongly fluorescent complexes with Al(III) in both aqueous and non-aqueous media. The absorbance and fluorescence intensity of these complexes increase proportionally with Al(III) equivalents researchgate.net. In iso-propanol, a this compound/Al(III) complex at a 1/75 ratio achieved a high quantum yield of 0.51 researchgate.net. The formation of these complexes is suggested to be supramolecular or polymeric in nature researchgate.net.

Furthermore, the complexation of this compound with certain mono- and divalent ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, F⁻, Cl⁻, Br⁻) and the CF₃H molecule can lead to tunable fluorescence emission. These interactions can affect absorption and emission bands through cation–π, anion–π, and CH–π interactions researchgate.net.

Research has also explored the tunability of this compound fluorescence through host-guest interactions. Studies involving p-sulfonatocalix au.dkarene (SCX4) and p-sulfonatocalix jmb.or.krarene (SCX6) hosts have revealed contrasting effects. While the SCX6-quinizarin system typically shows a reduction in both fluorescence intensity and lifetime, the SCX4-quinizarin system exhibits an enhancement in fluorescence intensity alongside a reduction in fluorescence lifetime. This contrasting behavior is attributed to changes in radiative and non-radiative decay rate constants within the SCX4-quinizarin system rsc.orgresearchgate.netscite.aidntb.gov.ua.

A novel fluorescent probe (AQDA) based on this compound has been developed, demonstrating high selectivity towards cysteine. Upon the addition of cysteine, a new emission band at 565 nm increases remarkably, leading to an approximate 30-fold increase in fluorescence intensity. The detection limit for cysteine using this probe was determined to be 0.158 µM rsc.org.

Synchrotron Radiation Linear Dichroism (SRLD) Spectroscopy

Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy is a powerful technique for investigating the electronic transitions and molecular orientation of this compound. This method utilizes linearly polarized synchrotron radiation, allowing for the determination of polarization data in the UV region up to approximately 58,000 cm⁻¹ (7.2 eV) researchgate.netnih.gov. This represents a significant extension of about 11,000 cm⁻¹ (1.4 eV) compared to conventional light sources researchgate.netnih.gov.

SRLD studies have been conducted on this compound, chrysazin, and anthrarufin aligned in stretched polyethylene (B3416737) matrices au.dkresearchgate.netnih.govthegoodscentscompany.comau.dk. The results from these investigations, combined with time-dependent density functional theory (TD-DFT) calculations, have enabled the assignment of 10 electronic states for this compound researchgate.netnih.gov. Notably, the SRLD spectrum of this compound showed significant deviation compared to those of chrysazin and anthrarufin, despite their structural similarities as alpha,alpha'-dihydroxy derivatives of anthraquinone (B42736) researchgate.netnih.gov. These studies found no evidence for contributions from different tautomeric or rotameric forms to the observed spectra researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and identification of this compound and its derivatives. Both ¹H-NMR and ¹³C-NMR techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule jmb.or.krnih.govmedchemexpress.com.

For instance, ¹H-NMR spectra of this compound isolated from Cassia tora seeds showed characteristic signals, including multiplets at δ 8.4 (4H) and 7.4 (4H), and a doublet at δ 8.0 (2H, J=8 Hz) jmb.or.kr. ¹³C-NMR spectra further confirm the carbon skeleton, with reported chemical shifts (in CD₃OD, 100 MHz) at 188.1, 158.6, 158.2, 135.8, 134.3, 130.3, 130.2, 130.1, 127.7, and 113.7 ppm jmb.or.kr.

NMR spectroscopy has also been crucial in understanding the structural changes of this compound derivatives. For example, an examination of the ¹³C-NMR spectra of anthraquinones and their boroacetate derivatives revealed shifts in the C-9 or C-10 resonances, indicating changes in the quinone structure upon boroacetate formation rsc.org.

Table 2: Representative ¹³C-NMR Chemical Shifts for this compound

Carbon PositionChemical Shift (δ, ppm) jmb.or.kr
C=O (C9, C10)188.1
C-OH (C1, C4)158.6, 158.2
Aromatic Carbons135.8, 134.3, 130.3, 130.2, 130.1, 127.7, 113.7

(Note: Specific assignments for each aromatic carbon may vary based on solvent and concentration, and typically require 2D NMR techniques for full elucidation.)

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups and characterize the molecular structure of this compound nih.govmdpi.com. FTIR spectra of this compound typically show characteristic absorption bands corresponding to its functional groups. A prominent feature is a broad absorption band around 3300 cm⁻¹, indicative of the hydroxyl (-OH) groups involved in hydrogen bonding uio.noresearchgate.net.

Differences in the carbonyl (C=O) stretching region are particularly useful for distinguishing quinone derivatives. For compounds containing the 5,8-quinolinedione (B78156) moiety, two separated C=O vibration peaks are observed, which can help differentiate them from other isomers or derivatives where carbonyl vibrations might appear as a single peak mdpi.com. FTIR analysis has been successfully employed in the characterization of this compound, including studies on its polymorphic forms researchgate.net. While FTIR is valuable for identifying functional groups, differentiating between closely related anthraquinone compounds like this compound, alizarin (B75676), and unsubstituted anthraquinone can sometimes be challenging due to similarities in their IR spectra researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight and elemental composition of this compound and its metabolites nih.govnih.gov. HRMS provides high mass accuracy, enabling the unambiguous identification of compounds by their exact mass and isotopic profile biorxiv.orgmdpi.comnih.gov.

For this compound (C₁₄H₈O₄), HRMS can confirm its molecular weight of 240.21 g/mol medchemexpress.comwikipedia.org. In research, HRMS is frequently coupled with liquid chromatography (LC-HRMS or UPLC-HRMS/MS) for non-targeted metabolomics studies, allowing for the identification of this compound and its biotransformation products in complex biological matrices biorxiv.orgmdpi.com. This coupling enhances analytical selectivity and aids in tracking the fate of this compound in various systems biorxiv.orgmdpi.com. For instance, UPLC-HRMS/MS has been used to identify this compound and related anthranoids in plant cell extracts biorxiv.orgmdpi.com. The technique's ability to resolve molecular composition with high precision makes it invaluable for confirming the identity of isolated compounds and studying their fragmentation patterns for structural elucidation nih.govdtic.mil.

Electrochemical Characterization Methods

Electrochemical methods are crucial for elucidating the redox behavior, reaction kinetics, and potential applications of this compound. These techniques provide insights into electron transfer processes and the stability of various this compound species.

Cyclic Voltammetry for Redox Behavior and Reaction Kinetics

Cyclic Voltammetry (CV) is a primary technique employed to investigate the electrochemical properties of this compound, particularly its redox behavior and reaction kinetics. lew.rooup.comelectrochemsci.org Studies in deaerated dimethyl sulfoxide (B87167) (DMSO) reveal that this compound exhibits two distinct redox couples, indicative of two successive reduction steps. lew.ro The initial reduction process is often characterized by a slow follow-up chemical reaction, commonly attributed to protonation by trace water present in the solvent. lew.ro This electrochemical reduction in DMSO proceeds via two successive electron transfers (EE mechanism), forming an anion-radical and subsequently a dianion. lew.ro

In aqueous and mixed aqueous dimethyl formamide (B127407) solutions, an analogue, sodium this compound-2-sulfonate, undergoes sequential two one-electron reductions, accompanied by a comproportionation reaction between the quinone and its dianion to generate a semiquinone radical. electrochemsci.org The reduction pathway of this compound and its derivatives is highly dependent on pH. In acidic aqueous buffer, the reduction of sodium this compound-2-sulfonate involves a one-step, two-electron process with the participation of two protons. electrochemsci.orgsemanticscholar.org Conversely, at neutral and alkaline pH, the reduction is proton-independent. electrochemsci.orgsemanticscholar.org The reversibility of the quinone/hydroquinone (B1673460) redox system is also influenced by the pH of the medium. semanticscholar.org

This compound demonstrates strong adsorption on mercury electrodes, with its aromatic ring planes orienting parallel to the electrode surface, leading to two sets of reduction waves in CV experiments. oup.com The first wave is characteristic of a two-step, one-electron surface redox reaction. oup.com For adsorbed this compound monolayers, the reduction of the quinone moieties is a rapid and electrochemically reversible two-electron, two-proton redox reaction when the solution pH is below 6, adhering to the Nernst equation. rsc.org The standard heterogeneous electron transfer rate constant (k°) for this compound monolayers at pH 3.5 has been determined to be (1.0 ± 0.1) × 10³ s⁻¹. rsc.org

Beyond fundamental redox studies, CV is utilized to estimate homogeneous rate constants (kobs) for reactions involving oxidized this compound with various nucleophiles, such as arylsulfinic acids and cyanide ions. researchgate.netresearchgate.net This is achieved by comparing experimental cyclic voltammograms with digitally simulated results, providing evidence for Michael-type addition reactions. researchgate.netresearchgate.net Furthermore, CV can be employed for the quantitative analysis of this compound in aqueous media, enabling the determination of detection and quantification limits, as well as sensitivity. researchgate.net

Controlled-Potential Coulometry for Product Isolation

Controlled-potential coulometry is a robust electrochemical technique primarily used for the quantitative oxidation or reduction of an analyte, offering a means for product isolation and mechanistic studies. researchgate.netksu.edu.sabrainkart.com This method ensures 100% current efficiency by maintaining a constant potential at the working electrode, thereby selectively driving the desired redox reaction without interference from other species in the sample matrix. brainkart.com

A key application of controlled-potential coulometry in this compound systems is the determination of the number of electrons involved in the reduction of the quinone to its dihydroxyanthraquinone, semiquinone, or quinone dianion forms. semanticscholar.org For instance, studies on this compound-2-sulfonate have confirmed a two-electron reduction across various pH conditions using this technique. semanticscholar.org This method has also been instrumental in investigating dimerization mechanisms and in the synthesis of highly-oxygenated dimers. researchgate.net Moreover, controlled-potential coulometry has been applied to study the oxidation of catechols in the presence of nucleophiles, facilitating the isolation of reaction products. researchgate.net

Typically, quantitative electrolysis using controlled-potential coulometry requires approximately 30 to 60 minutes. brainkart.com These experiments are conducted in small-volume electrochemical cells, employing electrodes with large surface areas and high stirring rates to ensure efficient mass transport. brainkart.com The choice of working electrode depends on the required potential range; mercury pool electrodes are favored for reductions necessitating negative potentials (e.g., below -1 V vs. Saturated Calomel Electrode), while platinum electrodes are suitable for reactions requiring positive potentials. brainkart.com

Microscopic and Thermal Analysis

Microscopic and thermal analytical techniques provide critical information regarding the physical forms, crystal structures, and thermal stability of this compound.

Scanning Electron Microscopy (SEM) for Crystal Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the crystal habits and morphology of this compound. rsc.orgresearchgate.netdiva-portal.orgrsc.org The morphology of this compound crystals is significantly influenced by the solvent used and the crystallization method employed. rsc.orgresearchgate.netdiva-portal.orgrsc.org

Table 1: this compound Crystal Morphologies from Different Solvents and Crystallization Methods

Solvent (Crystallization Method)Observed Crystal MorphologyReference
Acetic Acid (Slow Evaporation)Thin plates rsc.orgresearchgate.netdiva-portal.org
Acetonitrile (Slow Evaporation)Thin plates rsc.orgresearchgate.netdiva-portal.org
Acetone (Slow Evaporation)Rods rsc.orgresearchgate.netdiva-portal.org
Toluene (Slow Evaporation)Rods rsc.orgresearchgate.netdiva-portal.org
n-Butanol (Slow Evaporation)Leaf-shaped rsc.orgresearchgate.netdiva-portal.org
Cooling Crystallization (ΔT=5°C)Plates or prisms rsc.orgresearchgate.netdiva-portal.org
Toluene (Cooling, no agitation)Needles rsc.orgresearchgate.netdiva-portal.org
Acetone (ΔT=35°C)Very thin plates rsc.org

Even under conditions of higher driving force, such as a large temperature difference (ΔT = 35 °C) in acetone, this compound can crystallize as very thin plates, where the morphology might be indistinguishable between different polymorphic forms. rsc.org SEM images have also been crucial in characterizing the morphology of metal-organic frameworks (MOFs) incorporating this compound, revealing structures such as approximately 10 µm cuboidal crystals for iron-quinizarin MOFs. cam.ac.uk

Powder X-ray Diffraction (PXRD) and Single-Crystal XRD for Polymorphism

X-ray Diffraction (XRD), encompassing both Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD), is a powerful, non-destructive analytical technique used to determine physical properties such as phase composition, crystal structure, and orientation of materials. malvernpanalytical.com this compound is known to exhibit polymorphism, existing in at least two distinct forms (Form I, FI, and Form II, FII) under ambient conditions, and a high-temperature form (Form III, FIII). rsc.orgresearchgate.netdiva-portal.orgrsc.org

While FI has historically been considered the stable form, slurry conversion experiments have established that commercially available FI is actually a metastable polymorph at ambient conditions, with FII being the thermodynamically stable form. rsc.orgresearchgate.netdiva-portal.orgrsc.org PXRD is extensively used to characterize these polymorphs and to identify their presence in samples. rsc.orgresearchgate.netdiva-portal.orgrsc.org Commercial this compound typically consists of pure FI, with its PXRD pattern matching the theoretical pattern derived from its known crystal structure (CSD refcode DHXANT10). rsc.org

Table 2: Prominent 2θ Values for this compound Polymorphs (FI and FII)

PolymorphProminent 2θ Values (°)Reference
FI15.65, 17.12, 18.21, 20.97, 23.60, 25.70, 28.71 rsc.org
FII6.0, 15.43, 18.02, 21.47, 23.83, 25.97, 29.00 rsc.org

Single-crystal XRD is employed to determine the intricate details of the full crystal structures of this compound polymorphs. rsc.orgresearchgate.netdiva-portal.orgrsc.orgunideb.hu The crystal structure of FI has been elucidated, revealing that it crystallizes in the monoclinic system with space group number 14. rsc.org In the FI structure, molecules form both intra- and intermolecular hydrogen bonds, leading to the formation of ribbons that are arranged in slipped π-stacks. rsc.org The crystal structure of FII has also been successfully determined by single-crystal XRD. rsc.orgresearchgate.netdiva-portal.orgrsc.org

Both FI and FII undergo a solid-state transformation into a previously unreported high-temperature form, FIII, at approximately 185 °C, with FIII subsequently melting between 200-202 °C. rsc.orgresearchgate.netdiva-portal.orgrsc.org Indexing of PXRD data for FIII has assigned it a triclinic P-1 unit cell. rsc.orgresearchgate.netdiva-portal.orgrsc.org Beyond pure this compound, single-crystal XRD is vital for characterizing the solid-state structures of derivatives, such as ansa-anthraquinone compounds synthesized from this compound. clockss.org It is also crucial for understanding the coordination environment around metal centers in this compound-containing metal-organic frameworks, revealing features like octahedral coordination and the presence of π-π conduction pathways. cam.ac.uk

Materials Science Applications of Quinizarin

Organic Electronics and Semiconductor Materials

Dihydroxyanthraquinones, including quinizarin, are under investigation as promising candidates for organic semiconductor materials due to their inherent electronic and optical properties. acs.orgacs.org

Theoretical studies have explored this compound, alongside other dihydroxyanthraquinone organic molecules such as anthrarufin and chrysazin, for their potential applications in organic solar cells. acs.orgacs.org Through density functional theory (DFT) calculations, critical electronic properties like reorganization energy (λ), adiabatic ionization potential (IA), adiabatic electron affinity (EA), HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), and energy gap (Egap) have been determined. acs.orgacs.org These compounds are characterized by the presence of both electron-donating (phenolic) and electron-accepting (quinone) moieties, classifying them as electrochemically amphoteric species, which is particularly relevant in the field of molecular electronics.

Among the unfunctionalized dihydroxyanthraquinones, this compound exhibits the highest hole reorganization energy (λh), which suggests a potentially lower hole transfer rate. acs.org Conversely, unfunctionalized anthrarufin and chrysazin demonstrate relatively similar electron reorganization energy (λe) values, indicating their potential as materials for both hole and electron transport. acs.org

The functionalization of dihydroxyanthraquinones significantly influences their electronic and charge transport characteristics. acs.orgresearchgate.net Research indicates a direct correlation between the type and position of functional groups, reorganization energies, and the predicted charge transport properties. acs.orgacs.org For example, the incorporation of cyano (CN) functional groups can reduce both hole (λh) and electron (λe) reorganization energies, positioning these materials as promising n-type semiconductor candidates. acs.org The nature and placement of functional groups also exert a considerable impact on global properties such as dipole moment and energy gap (Egap). acs.org While this compound itself possesses a low dipole moment (0.97 D), functionalization can lead to substantial variations, reaching up to 10.76 D. acs.org Furthermore, the introduction of specific functional groups can decrease the energy gap, as evidenced by 2CN-functionalized this compound, which recorded the smallest Egap value among functionalized molecules at 2.918 eV. acs.org

In organic materials, charge mobility is inversely proportional to reorganization energies; thus, lower reorganization energy values generally correlate with faster charge mobility. researchgate.net Functionalization within the molecular ring structure presents an effective strategy for minimizing reorganization energy, thereby potentially enhancing charge transport properties by reducing additional degrees of freedom for geometric relaxation. acs.org

The following table presents theoretical electronic properties for select unfunctionalized dihydroxyanthraquinones:

CompoundDipole Moment (D)Egap (eV)λh (eV)λe (eV)
This compound0.97 acs.org-Highest acs.orgRelatively Close acs.org
Anthrarufin---Relatively Close acs.org
Chrysazin---Relatively Close acs.org

Atomic Layer Deposition (ALD), often referred to as Molecular Layer Deposition (MLD) when organic components are incorporated, stands as a powerful synthesis tool for fabricating thin films with precise atomic-level control over thickness and composition. rsc.orgresearchgate.netnih.govwikipedia.org this compound has demonstrated favorable characteristics as an organic precursor for ALD/MLD, owing to its reactive hydroxyl (-OH) groups and a relatively low sublimation temperature of 130 °C. rsc.orgresearchgate.netnih.gov

As a large aromatic molecule with an extended conjugated system, this compound exhibits strong absorption in the visible light spectrum and displays luminescence in solution and when complexed with aluminum ions. rsc.orgresearchgate.netnih.gov These properties make it suitable for the development of advanced optical materials. rsc.orgresearchgate.netnih.gov Deep pink hybrid films of aluminum-quinizarin (Al₂Qz₃) have been successfully deposited using trimethylaluminum (B3029685) (TMA) and this compound at 175 °C, achieving a growth rate of 0.28 nm per cycle. rsc.orgresearchgate.netnih.gov Although these films were not luminescent, their optical absorption spectra closely resembled those of the corresponding solution. rsc.orgresearchgate.netnih.gov The low deposition temperature of 175 °C is advantageous, enabling the coating of even fragile and temperature-sensitive organic substrates. uio.no

The application of this compound in ALD paves the way for exploring solid-state hybrid and organic films across various technological domains, including dye-sensitized solar cells, luminescent devices, visible light photochemistry, chemical sensors, and organic electronics. rsc.orgresearchgate.netnih.gov

Influence of Functionalization on Charge Transport Properties

Dye and Pigment Technologies

This compound possesses a rich history and ongoing significance within the dye and pigment industries, attributed to its vibrant color and chemical adaptability. wikipedia.orgsdlookchem.comactylis.com

This compound is recognized as a crucial intermediate in the dyestuff industry. wikipedia.orgsdlookchem.comactylis.comgoogle.comtechno-preneur.net It is utilized in the synthesis of diverse dye types, including vat dyes, disperse dyes, and reactive dyes. sdlookchem.com Historically, this compound has been synthesized by heating p-chlorophenol with phthalic anhydride (B1165640) in sulfuric acid, often in the presence of boric acid. wikipedia.orggoogle.comgoogle.com While this process can generate substantial amounts of waste acids, efforts have been made to refine it to reduce sulfuric acid consumption while maintaining product yield and purity. google.comgoogle.com

The hydroxyl groups of this compound can undergo chemical modifications, such as replacement by chloride, or through chlorination and bromination to yield other dyes. wikipedia.org Amination reactions with aniline (B41778) derivatives, followed by sulfonation, can produce dyes like Acid Violet 43. wikipedia.org Furthermore, this compound is employed in the formation of lake pigments with various metals, including calcium, barium, and lead. wikipedia.orgfishersci.ca Beyond its role in textile dyes, this compound is also used to impart color to gasoline and certain heating oils. wikipedia.orgsdlookchem.comactylis.comfishersci.caparchem.com

This compound serves as a versatile precursor for the development of disperse dyes. sdlookchem.comactylis.comresearchgate.net Disperse dyes are non-ionic compounds, frequently derived from substituted azo, anthraquinone (B42736), or diphenylamine (B1679370) structures, and are characterized by the absence of water-solubilizing groups. scispace.com These dyes are typically applied to hydrophobic fibers. scispace.com

Through chemical modification, manufacturers can synthesize a broad spectrum of dye molecules from this compound, each possessing specific properties such such as color, solubility, and stability. actylis.com This involves various substitution reactions on the benzene (B151609) rings or the quinone moiety, including sulfonation, chlorination, and bromination. actylis.com For instance, this compound is a key component in the production of Disperse Blue HSR, Disperse Blue 5R, Disperse Blue B, Disperse Dark Blue RB, and Disperse Brown GL (C.I. 58050). sdlookchem.com Three distinct disperse dyes have been successfully synthesized from this compound via condensation reactions. researchgate.netresearchgate.net The ability to modify this compound's chemical structure allows for the creation of structurally diverse dyes tailored to meet specific industrial demands. actylis.com

This compound in Dye Industry Intermediates

Photopolymerization and 3D Printing

This compound and its derivatives play a crucial role in photopolymerization, a process that uses light to initiate polymerization reactions, enabling rapid and precise material fabrication, notably in 3D printing.

This compound Derivatives as Photoinitiators for Free-Radical and Cationic Photopolymerizationsfishersci.secdnsciencepub.comresearchgate.net

This compound derivatives have been identified as efficient photoinitiators for both free-radical photopolymerization (FRP) and cationic photopolymerization (CP) within the visible spectral range. Specifically, allyl (QA) and epoxidized (QE) this compound derivatives have demonstrated high initiating properties when combined with appropriate co-initiators. These co-initiators can include electron donors such as methyldiethanol amine (MDEA), electron acceptors like iodonium (B1229267) salts (Iod), or hydrogen donors such as thiol derivatives acs.org.

These systems exhibit excellent initiating capabilities under various conditions, including in air or in laminated setups, when exposed to visible-light irradiation from sources like LEDs (at 405, 455, and 470 nm) or Xe lamps. Research indicates that this compound-based photoinitiating systems can be more efficient than conventional camphorquinone-based systems acs.org. The mechanisms of photoinitiation often involve photoinduced electron transfer pathways, where this compound derivatives can act as either electron donors with iodonium salts or as proton/proton-coupled electron transfer promoters with amines or thiols acs.org. Functionalization of hydroxyanthraquinones, including this compound, with polymerizable groups has been shown to significantly enhance their initiating properties while simultaneously preventing their leakage from the polymer network researchgate.net.

Biosourced Materials and LED-Mediated Curingfishersci.se

The application of this compound derivatives extends to the development of biosourced materials, particularly in conjunction with LED-mediated curing technologies. Methacrylated this compound derivatives have shown promising applications in visible-light mediated photopolymerization for 3D printing of biosourced materials under LED@405 nm acs.orgexaly.com.

A notable example involves the use of soybean oil acrylate (B77674) (SOA) as a biobased monomer. When combined with this compound-derived photosensitizers, this leads to the formation of highly cross-linked materials under visible light, exhibiting mechanical properties comparable to those achieved with UV-induced curing acs.org. The copolymerization of the photosensitizer directly into the polymer matrix not only prevents its leakage but also confers antiadhesion properties to the SOA materials against certain bacteria, such as Staphylococcus aureus, upon visible-light activation acs.orgacs.org. This approach enables the successful fabrication of complex 3D biobased structures through 3D printing under visible-light irradiation, opening new avenues for designing photoinduced biosourced materials acs.org.

Energy Storage Materials

This compound's redox activity makes it a valuable compound for various energy storage applications, particularly in advanced battery technologies.

Anthraquinone-Quinizarin Copolymers as Electrode Materials for Batteriesacs.org

Copolymers incorporating both anthraquinone and this compound units have emerged as promising electrode materials for high-performance lithium and potassium batteries. A novel redox-active polymer, referred to as PANQ, has been synthesized, comprising anthraquinone and this compound building blocks linked via a polyaniline-type conjugated backbone researcher.lifemdpi.comorcid.org.

When evaluated as a cathode material, this synthesized polymer demonstrated significant performance characteristics in both lithium and potassium cells. For lithium batteries, it achieved a high discharge capacity of approximately 400 mAh g⁻¹. In potassium batteries, it delivered a capacity of around 250 mAh g⁻¹ researcher.lifemdpi.com. Furthermore, potassium cells utilizing PANQ electrodes exhibited impressive cycling stability, showing no capacity degradation even after 3000 charge-discharge cycles at a high current density of 11 A g⁻¹ researcher.lifemdpi.com. These results position such anthraquinone-quinizarin copolymers among the best organic electrode materials reported for lithium and potassium batteries to date mdpi.com.

Table 1: Performance of Anthraquinone-Quinizarin Copolymer (PANQ) as Electrode Material

Battery TypeDischarge Capacity (mAh g⁻¹)Cycling Stability
Lithium~400 researcher.lifemdpi.comExcellent researcher.lifemdpi.com
Potassium~250 researcher.lifemdpi.comNo degradation after 3000 cycles at 11 A g⁻¹ researcher.lifemdpi.com

Organic Redox Flow Battery Applicationscolab.ws

This compound is also a compelling candidate for applications in organic redox flow batteries (ORFBs). Its chemical structure allows it to function as a bifunctional analyte, exhibiting two distinct redox signatures separated by approximately 1 V vs. NHE semanticscholar.org. This unique characteristic makes this compound suitable for use as both catholyte (positive electrolyte) and anolyte (negative electrolyte) materials within redox flow battery systems, offering flexibility in electrochemical operation and efficient energy storage semanticscholar.org.

Research has focused on developing water-soluble this compound derivatives for long-cycling performance in redox flow batteries, investigating the role of cut-off voltage on their stability researchgate.netacs.org. Quinones, in general, are a widely investigated class of redox-active materials for aqueous organic redox flow batteries due to their tunable properties and ability to serve as both positive and negative electrolytes semanticscholar.orgresearchgate.net. The stability of quinone-based flow batteries is a key area of ongoing research, with efforts directed at identifying quinone structures that resist degradation and maintain their redox properties over extended cycling acs.orgsemanticscholar.org.

Biomedical and Biological Research Applications of Quinizarin

Quinizarin as a Model for Anthracycline Antibiotics

The anthracycline class of antibiotics, including potent chemotherapeutic agents like doxorubicin (B1662922) and daunorubicin (B1662515), are known for their efficacy against various cancers. This compound serves as a simplified structural model for the redox-active core of these drugs, facilitating studies into their mechanisms of action and associated toxicities.

This compound (QZ) represents the fundamental redox-active quinone moiety present in several anthracycline antibiotics, such as doxorubicin (DOX) and daunorubicin (DAU) pnas.orgresearchgate.net. This quinone functionality is critically involved in the biological activity of anthracyclines, particularly through its capacity to undergo redox cycling pnas.orgpnas.org. This process can lead to the generation of reactive oxygen species (ROS), which are implicated in the well-documented cardiotoxicity associated with anthracycline chemotherapy pnas.orgpnas.org. Electrochemical investigations utilizing this compound provide valuable kinetic and thermodynamic insights into the behavior of this reactive quinone functionality at nanomolar concentrations, which is challenging to study directly within the more complex anthracycline structures pnas.orgpnas.org.

A primary mechanism of action for anthracycline antibiotics involves the intercalation of their planar quinonal moiety into the base pairs of double-stranded DNA (dsDNA), subsequently inhibiting the topoisomerase II enzyme pnas.orgpnas.orgacs.org. This compound, possessing a planar tricyclic structure, has been extensively utilized in studies to elucidate the DNA binding mechanisms characteristic of these drugs mdpi.comcardiff.ac.uknih.govresearchgate.net. Research has demonstrated the intercalative capabilities of this compound into DNA, showing its ability to unwind negatively supercoiled DNA and lengthen linear DNA, consistent with an intercalative binding mode pnas.orgpnas.orgmdpi.comcardiff.ac.uknih.gov. Studies using UV-vis absorption, circular dichroism, and viscosity measurements have identified both partial intercalation and hydrogen bonding as dominant binding modes between this compound and calf thymus DNA (CT-DNA) researchgate.net.

The cardiotoxicity of anthracycline drugs is multifactorial, but significantly related to the production of reactive oxygen species (ROS) via the interaction of their quinone functionality with iron, such as ferritin pnas.orgpnas.org. This compound is employed as a model compound to investigate the nature of metal complexes formed between anthracycline drugs and biological molecules containing iron, specifically mimicking the dihydroxyquinone moiety responsible for iron binding ufc.br. A binuclear Fe(III)/quinizarin complex, [(Fe(cyclam))2(Qz)]Cl(PF6)3, has been synthesized and characterized, serving as a structural model for anthracycline drugs' interaction with iron ufc.bracs.orgx-mol.comrsc.org. This complex demonstrated DNA cleavage activity in the presence of glutathione, a process linked to ROS production, thereby providing insights into how metal binding to an anthracycline-like moiety might contribute to the reported cardiotoxicity of these drugs ufc.brrsc.orgresearchgate.net. Furthermore, this compound itself can bind metal ions with phenolic ionization pKa values similar to those observed for daunorubicin, highlighting its relevance in modeling these interactions researchgate.net.

DNA Intercalation Studies

Biological Activities of this compound and Derivatives

Beyond its role as a model compound, this compound and its derivatives exhibit intrinsic biological activities, including antimicrobial and antioxidant properties, which are areas of ongoing research.

This compound has demonstrated notable antimicrobial properties against various bacterial strains tandfonline.comontosight.ainih.gov. Studies have shown its inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus cereus0.78 mg/ml tandfonline.comnih.gov
Klebsiella aerogenes1.5 mg/ml tandfonline.comnih.gov
Clostridium perfringensStrong inhibition at 1 mg/disk jmb.or.kr
Staphylococcus aureusModerate inhibition at 1 mg/disk jmb.or.kr
Vancomycin-resistant S. aureus (VRSA)16 µg/mL nih.gov
E. coli64 µg/mL nih.gov
Methicillin-resistant S. aureus (MRSA)64 µg/mL nih.gov
Salmonella typhimurium6.25 µg/ml (from Epicoccum nigrum) scielo.br

Notably, this compound exhibited selective growth inhibition, strongly affecting Clostridium perfringens and moderately Staphylococcus aureus, while showing no adverse effects on beneficial human intestinal bacteria such as Bifidobacterium adolescentis, B. bifidum, B. longum, and Lactobacillus casei jmb.or.kr. This compound isolated from the endophytic fungus Epicoccum nigrum also showed antibacterial activity scielo.br.

This compound also possesses significant antioxidant activity, contributing to its potential biological relevance tandfonline.comontosight.ainih.govscielo.brresearchgate.netpacific.edu. Its ability to scavenge free radicals has been demonstrated in various assays.

Table 2: Antioxidant Activity of this compound

AssayConcentration for Max. ActivityMax. ActivityIC50 Value (µg/ml)Reference
DPPH Free Radical Scavenging200 µg/ml99.8%12.67 ± 0.41 tandfonline.comnih.govresearchgate.net
ABTS AssayNot specifiedNot specified10.86 scielo.br
DPPH AssayNot specifiedNot specified11.36 scielo.br

These findings underscore this compound's potential as a natural antioxidant, which could have implications for protecting against oxidative damage researchgate.netpacific.edu.

Anticancer Properties and Cytotoxicity Mechanisms

This compound (QZ), formally known as 1,4-dihydroxyanthracene-9,10-dione, serves as a fundamental model molecule for a class of biologically and pharmaceutically significant compounds, including the antitumor anthracycline antibiotics such as doxorubicin, daunorubicin, and adriamycin, which are widely employed in antineoplastic therapy. wikipedia.orgguidetopharmacology.org The this compound-like quinoid moiety is implicated in the cytotoxicity and cardiotoxicity observed with anthracycline drugs, primarily due to its ability to intercalate into DNA and generate reactive oxygen species (ROS). wikipedia.orgguidetopharmacology.orgfishersci.ie

Research has demonstrated this compound's significant antiproliferative and antimetastatic activities. Studies on murine B16-F10 melanoma cells revealed that treatment with this compound strongly reduced tumor cell growth and decreased intracellular polyamine levels. thegoodscentscompany.comciteab.com Furthermore, this compound induced cellular differentiation, evidenced by an increase in intracellular transglutaminase activity. thegoodscentscompany.comciteab.com In vitro analyses also showed that this compound significantly reduced the adhesion, migration, and invasion capabilities of B16-F10 melanoma cells. citeab.com Beyond melanoma, this compound has exhibited anticancer properties in various other cancer types, including breast cancer, cervical cancer, and leukemia. fishersci.iethegoodscentscompany.com

Synthetic derivatives of this compound, particularly those incorporating quaternary ammonium (B1175870) salts and/or thiourea (B124793) groups, have been synthesized and evaluated for their anticancer efficacy against leukemia cell lines. Many of these derivatives demonstrated potent inhibitory activity. For instance, one specific this compound derivative (compound 3) showed notable inhibition against various leukemia cell lines with IC50 values ranging from 0.90 to 10.90 µM. fishersci.ie

This compound's photosensitive nature also positions it as a potential agent for photodynamic therapy (PDT) in cancer treatment. As a photosensitive intercalator with low hydrophobicity (AlogP = 2.324), this compound can generate reactive oxygen species upon light activation, a key mechanism in PDT-induced cell death. wikipedia.orgfishersci.ieamericanelements.com

Table 1: Anticancer Activity of a this compound Derivative against Leukemia Cell Lines

Leukemia Cell LineIC50 (µM)
Various Leukemia Cells0.90 - 10.90 fishersci.ie

Inhibition of Bacterial Proliferation upon Light Treatment

This compound and its derivatives have demonstrated promising antimicrobial properties, particularly when combined with light treatment. Research indicates that this compound derivatives can act as antimicrobial agents, effectively inhibiting bacterial proliferation upon the illumination of polymer surfaces. wikipedia.org Specifically, newly synthesized methacrylated this compound derivatives, such as Q-1MAc and Q-2MAc, have shown considerable antimicrobial activity when activated by light. uni.lu

These photoactive materials leverage the ability of this compound to generate biocidal reactive oxygen species (ROS) upon exposure to light. This mechanism leads to significant inhibition of bacterial growth. For instance, studies have reported over 99.99% inhibition of both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria like Staphylococcus aureus when exposed to these this compound-derived photoactive materials under light. uni.lu

Beyond its derivatives, this compound itself exhibits direct antibacterial effects. It has been shown to strongly inhibit the growth of Clostridium perfringens and moderately inhibit Staphylococcus aureus. fishersci.ienih.gov Importantly, these inhibitory effects were observed without any adverse impact on the growth of beneficial human intestinal bacteria, including Bifidobacterium adolescentis, B. bifidum, B. longum, and Lactobacillus casei. fishersci.ienih.gov Morphological evaluations further supported the strong activity of this compound against C. perfringens, demonstrating damage and disappearance of most bacterial strains. nih.gov

Table 2: Bacterial Inhibition by this compound-Derived Photoactive Materials

Bacterial StrainInhibition upon Light Treatment
Escherichia coli>99.99% uni.lu
Staphylococcus aureus>99.99% uni.lu

This compound Glycosides in Biological Systems

This compound Monoglucoside and its Biological Activities

This compound is naturally found in its glycosylated form, as its availability from natural sources in its aglycone form is limited. wikipedia.org One such glycosylated form is this compound monoglucoside. While specific detailed biological activities solely for non-acetylated this compound monoglucoside are not extensively documented in isolation, the broader context of anthraquinone (B42736) glycosides provides insights into their potential. This compound monoglucoside tetraacetate, a derivative, has been identified with PubChem CID 25133635. wikipedia.org

Glycosylation, the process of attaching a sugar moiety like glucose, can significantly influence the biological activities of anthraquinones. For example, studies on other anthraquinone glycosides, such as alizarin (B75676) 2-O-glucoside, have demonstrated enhanced anticancer activity compared to their aglycone counterparts. Alizarin 2-O-glucoside showed superior inhibitory effects against various cancer cell lines, including gastric cancer (AGS), uterine cervical cancer (HeLa), and liver cancer (HepG2) cells, compared to alizarin itself. nih.gov Similarly, emodin-8-O-glucoside (E8OG), a glycosylated derivative of emodin, is notable for its ability to cross the blood-brain barrier, making it a promising therapeutic agent for certain brain cancers. fishersci.ca These examples suggest that the addition of a glucose unit to this compound could similarly modulate or enhance its biological properties, potentially improving its efficacy or targeting capabilities within biological systems.

Influence of Glycosidic Linkage on Bioavailability

The bioavailability of chemical compounds, particularly those with limited water solubility, is a critical factor in their therapeutic efficacy. Glycosidic linkages play a significant role in modulating the bioavailability of anthraquinones like this compound. A key strategy to enhance the solubility and, consequently, the bioavailability of hydrophobic compounds is the formation of inclusion complexes with cyclodextrins. nih.gov

Cyclodextrins are cyclic oligosaccharides composed of D-glucopyranoside units typically linked by α-1,4-glycosidic bonds. nih.gov These structures possess a hydrophilic exterior, which confers water solubility, and a less hydrophilic interior cavity capable of encapsulating hydrophobic molecules. nih.gov This host-guest interaction improves the aqueous solubility of the guest molecule, leading to enhanced absorption and distribution within biological systems. For instance, the formation of inclusion complexes with cyclodextrins has been shown to improve the solubility and bioavailability of various medicines. nih.gov

Sensor Development and Chemical Sensing with Quinizarin

Voltammetric pH Sensors

Quinizarin, a 1,4-dihydroxyanthraquinone, plays a significant role in the development of voltammetric pH sensors due to its characteristic pH-dependent redox behavior. Its integration into electrochemical platforms, particularly with advanced materials like graphene, has led to the creation of highly sensitive and stable pH sensing devices.

Graphene-Quinizarin Composites for pH Sensing

The development of a highly stable and reusable 3D graphene-quinizarin voltammetric pH sensor has demonstrated the efficacy of this composite material in electrochemical pH detection. This sensor utilizes a 3D porous graphene framework blended with this compound to facilitate pH measurements researchgate.netdntb.gov.ua. The performance of such fabricated sensors is typically evaluated using techniques like square wave voltammetry with various buffer solutions and real samples researchgate.net.

Research findings indicate that these graphene-quinizarin composites exhibit excellent sensitivity and stability across a broad pH range. For instance, a developed sensor showed a sensitivity of 65.6 ± 0.4 mV/pH at 25°C when tested in solutions with pH ranging from 1 to 13 researchgate.netdntb.gov.ua. The sensor also demonstrated negligible hysteresis, recorded at ± 0.3 pH, and impressive long-term stability, maintaining its performance for six months or more researchgate.net. When compared to commercial pH meters, the fabricated sensor exhibited a relative inaccuracy of less than 5% researchgate.net.

Beyond buffer solutions, these composites have been successfully applied in real-world scenarios, such as soil pH sensing. For soil samples prepared using 1M KCl, the sensor achieved a sensitivity of 63.5 ± 0.9 mV/pH, while for samples prepared with 0.01M CaCl₂, the sensitivity was 57.9 ± 0.3 mV/pH researchgate.net.

The key performance characteristics of the 3D graphene-quinizarin voltammetric pH sensor are summarized in the table below:

ParameterValueConditions/Notes
Sensitivity (Buffer Solutions)65.6 ± 0.4 mV/pH25°C, pH 1-13 researchgate.netdntb.gov.ua
Hysteresis± 0.3 pHNegligible researchgate.net
Long-term StabilitySix months and more researchgate.net
Relative Inaccuracy (vs. commercial pH meter)< 5% researchgate.net
Sensitivity (Soil, 1M KCl samples)63.5 ± 0.9 mV/pH researchgate.net
Sensitivity (Soil, 0.01M CaCl₂ samples)57.9 ± 0.3 mV/pH researchgate.net

pH-Dependent Quinone/Hydroquinone (B1673460) Redox Couple

The operational principle of this compound-based pH sensors is rooted in the pH-dependent redox behavior of its quinone/hydroquinone moiety. This compound, as a quinone, undergoes a reversible two-electron and two-proton (2e⁻/2H⁺) transfer process during its reduction to the corresponding hydroquinone form researchgate.netdntb.gov.uasemanticscholar.org. This fundamental electrochemical reaction is highly sensitive to the concentration of protons in the solution, which directly correlates with the pH.

The peak potential observed in voltammetric measurements shifts in response to changes in pH due to this 2e⁻/2H⁺ transfer researchgate.netdntb.gov.ua. This behavior is a classic example of a quinone-hydroquinone redox couple forming the basis of a pH electrode semanticscholar.org. At acidic pH, the reduction of quinones, including this compound, typically occurs as a single-step two-electron, two-proton process semanticscholar.org. The cathodic peak potential (Epc) exhibits a linear relationship with pH, characterized by a slope of approximately -60.00 mV/pH semanticscholar.org. This value is in close agreement with the theoretical Nernstian response of -59.2 mV/pH at 25°C for a two-electron, two-proton transfer, indicating a direct and predictable pH dependence researchgate.netacs.org.

The electrochemical mechanism of this compound also involves a pH-dependent oxidation pathway, which is associated with proton transfer pnas.org. For instance, the reversible reduction of this compound has been observed at -0.535 V (vs. SCE) at pH 6.84, while its irreversible oxidation occurs at +0.386 V (vs. SCE) at the same pH pnas.org. The stability of the semiquinone radicals formed during the one-electron reduction of this compound is also pH-dependent, with the highest stability observed around pH 8.5 . The pKa value for the this compound semiquinone has been determined to be 3.3 ± 0.1 . This intricate interplay between electron and proton transfer makes this compound an effective and reliable sensing element for voltammetric pH measurements.

Environmental and Green Chemistry Aspects

Environmentally Friendly Synthesis Technologies

The development of environmentally friendly synthesis technologies for Quinizarin and its derivatives is crucial for reducing the ecological footprint of chemical manufacturing. Traditional methods often involve harsh reagents and generate substantial waste, necessitating the exploration of greener alternatives.

Continuous flow synthesis has emerged as a transformative approach in organic chemistry, offering a more sustainable and efficient alternative to conventional batch processes. This technology provides several advantages, including enhanced safety, improved control over reaction parameters, and significant waste reduction.

A notable advancement in this area is the continuous flow hydrogenation of this compound (1,4-dihydroxyanthraquinone) to leuco-quinizarin (1,4,9,10-tetrahydroxyanthracene). Conventional methods for synthesizing leuco-quinizarin typically rely on stoichiometric amounts of inorganic reductants and bases or acids, leading to the generation of potentially hazardous waste. In contrast, the continuous flow process utilizes hydrogen as an environmentally friendly reducing agent, producing no waste.

This innovative synthesis employs highly active and selective bimetallic nanoparticle catalysts, such as Pt/DMPSi-Al₂O₃ and Pt-Ni/DMPSi-Al₂O₃, which operate effectively under neutral and continuous-flow conditions. The continuous flow system offers advantages such as an increased interfacial area within the gas–liquid–solid catalyst-packed column, precise control over the hydrogen to substrate ratio, and limited contact time between the substrate and catalyst, optimizing reactivity and selectivity. Furthermore, the catalyst column can be used semi-permanently without the need for recovery and reuse processes typically associated with batch systems.

Potential in Environmental Remediation

This compound and its derivatives also exhibit potential in environmental remediation applications, particularly in addressing water pollution.

While direct applications of this compound for environmental remediation are an area for ongoing research, it has been explored in the context of enhancing existing remediation technologies. For instance, this compound has been utilized as a sensitizer (B1316253) in titanium dioxide (titania)-based nanocomposites for the photocatalytic degradation of organic pollutants, such as methyl orange dye, in wastewater. This indicates its potential role in improving the efficiency of photocatalytic systems for pollutant removal. Further research is needed to fully explore and establish specific applications of this compound in environmental remediation.

Future Research Directions and Emerging Applications

Tailoring Quinizarin Derivatives for Specific Applications

The strategic modification of this compound's molecular structure is a key area of future research, enabling the development of derivatives with enhanced or specialized functionalities for targeted applications. This compound (1,4-dihydroxyanthraquinone) and its derivatives are already recognized for their utility in various fields, including dyes, pigments, pharmaceuticals, DNA intercalators, and materials for organic redox flow batteries. fishersci.com

One significant avenue involves optimizing this compound for photodynamic therapy (PDT). This compound demonstrates high potential as a photosensitizing compound due to its ability to generate reactive oxygen species (ROS), making it a promising candidate for future studies in biological applications, particularly in inflammatory processes. Research is exploring this compound-loaded nanocapsules for PDT in skin diseases, which have shown low toxicity and favorable photophysical properties.

Beyond therapeutic applications, tailoring this compound derivatives is crucial for advanced materials. For instance, methacrylated this compound derivatives, such as mono-methacrylated (Q-1MAc) and di-methacrylated (Q-2MAc) forms, have been synthesized and exhibit antimicrobial activity under light activation. These derivatives also function as photo-initiating systems, offering promising applications in 3D printing of biosourced materials. The ability to create radicals upon visible light irradiation when combined with oxidative or reductive agents highlights their potential in additive manufacturing.

Furthermore, the exploration of this compound and its precursors, like Leucothis compound (1,4,9,10-tetrahydroxyanthracene), suggests broader biological activities, including antioxidant, anti-inflammatory, and anticancer properties, warranting further investigation for drug development. Studies have also examined the effects of new this compound derivatives on viral enzymes, such as HCV NS5B RNA polymerase and HIV-1 reverse transcriptase-associated ribonuclease H activities. In silico molecular docking studies have indicated that phenothiazine-derived this compound exhibits promising antitumor activity by interacting with proteins like p53 and BCL2, suggesting potential for novel cancer treatments. The strategic introduction of functional groups to dihydroxyanthraquinone structures, including this compound, can significantly alter their electronic and optical properties, positioning them as potential organic semiconductor materials for solar cell applications.

Advanced Computational Design of this compound-Based Materials

Advanced computational design methodologies are increasingly vital in accelerating the discovery and optimization of this compound-based materials. This approach leverages computational power and design techniques through logical processes, utilizing algorithms and parameters to predict and refine material properties.

Density Functional Theory (DFT) is a key computational tool employed in this field. DFT has been utilized to theoretically investigate the electronic and optical properties of dihydroxyanthraquinone organic molecules, including this compound, to assess their suitability as candidates for organic solar cells. Such computational studies are instrumental in guiding the rational design and synthesis of new this compound derivatives with enhanced properties, such as optimized reorganization energy, adiabatic ionization potential, adiabatic electron affinity, and energy gap, crucial for efficient charge transport in organic electronics.

Beyond solar cells, computational design extends to broader material science applications. Molecular modeling and in silico molecular docking studies have been successfully applied to phenothiazine-derived this compound to understand its therapeutic potential, particularly its antitumor activity, by simulating interactions with biological targets. This computational approach allows for the prediction of bio-viability and the exploration of diverse pharmacological properties, inspiring the development of more potent derivatives.

The broader field of material computation explores variations in material properties and compositions to meet structural and environmental constraints, forming a methodological framework that encompasses modeling, analysis, and fabrication. This indicates that computational design will play an increasingly significant role in tailoring this compound's properties for specific functionalities, from electronic devices to advanced biomedical materials.

Integration of this compound in Multifunctional Systems

The integration of this compound into multifunctional systems represents a forward-looking direction aimed at harnessing its inherent properties within complex, high-performance applications. This involves combining this compound or its derivatives with other materials or technologies to achieve synergistic effects and expanded functionalities.

A notable emerging application is the integration of this compound into nanomedicine platforms. This compound-loaded nanocapsules are being developed and evaluated for their potential in photodynamic therapy (PDT) for inflammatory skin diseases. These nanostructured systems demonstrate favorable photophysical properties and low toxicity, making them promising candidates for new therapeutic modalities that combine nanotechnology and PDT. The stability and photophysical characteristics of nanoencapsulated this compound are crucial for its effective delivery and action in biological protocols.

Furthermore, this compound exhibits properties that make it well-suited for integration into thin-film technologies, such as Atomic Layer Deposition (ALD). Its low sublimation temperature, good reactivity, and large conjugated system open pathways for the exploration of solid-state hybrid and organic films based on this molecule. The ability to deposit this compound into films suggests its potential for use in advanced optical devices, sensors, or protective coatings, where its strong absorption of visible light and luminescence can be leveraged.

As an anthraquinone (B42736) derivative, this compound naturally belongs to a class of compounds employed in the production of various functional materials, including dyes, pigments, pharmaceuticals, DNA intercalators, and organic redox flow battery materials. fishersci.com This inherent versatility positions this compound for integration into diverse multifunctional systems where its redox activity, chromophoric properties, or biological interactions can be exploited. The development of methacrylated this compound derivatives that act as photo-initiating systems for 3D printing biosourced materials also exemplifies its integration into advanced manufacturing processes, enabling the creation of functional materials with tailored properties.

Q & A

Basic: What experimental protocols are recommended for synthesizing and purifying Quinizarin with high reproducibility?

For synthesis, use anthraquinone derivatives as precursors under controlled acidic conditions (e.g., sulfuric acid catalysis). Purification should involve recrystallization from ethanol/water mixtures, monitored via HPLC (≥98% purity threshold) . Document reaction parameters (temperature, stoichiometry) rigorously, and validate purity through 1H^1H-NMR, mass spectrometry, and elemental analysis. For reproducibility, include step-by-step protocols in supplementary materials, referencing established anthraquinone synthesis literature .

Basic: How can researchers address solubility challenges of this compound in biological assays?

This compound’s solubility varies with solvent polarity: it is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (43 mg/mL). Pre-dissolve in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Validate solubility using dynamic light scattering (DLS) to confirm no aggregation occurs in assay conditions .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?

  • UV-Vis spectroscopy : Identify π→π* transitions (λmax ~250–300 nm for anthraquinones).
  • FT-IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1670–1750 cm1^{-1}) groups.
  • HPLC-MS : Quantify purity and detect degradation products.
  • 13C^{13}C-NMR : Resolve aromatic carbons (δ 110–150 ppm) and carbonyl signals (δ 180–190 ppm).
    Cross-reference data with known anthraquinone libraries and deposit raw spectra in open-access repositories .

Advanced: How should researchers resolve contradictions in reported anticancer activities of this compound across cell lines?

Discrepancies may arise from cell line-specific metabolic profiles or assay conditions. For example, this compound shows IC50_{50} = 12 µM in B16-F10 melanoma cells but weaker activity in HeLa cells. Mitigate bias by:

  • Standardizing protocols (e.g., MTT assay incubation time, serum concentration).
  • Validating apoptosis mechanisms (e.g., caspase-3 activation, DNA fragmentation assays).
  • Reporting negative controls (e.g., doxorubicin) and batch-to-batch variability .

Advanced: What strategies optimize this compound’s synergistic effects with other chemotherapeutics?

Use combinatorial index (CI) analysis via the Chou-Talalay method. Example: this compound + cisplatin shows CI <1 (synergy) in A549 lung cancer cells. Design dose matrices (e.g., 4×4 concentrations) and quantify synergy via CalcuSyn software. Include isobolograms to visualize interactions and validate with clonogenic assays .

Methodological: How can researchers ensure reproducibility of this compound’s DNA-binding studies?

  • UV-Vis titration : Measure hypochromicity at 260 nm with incremental DNA additions. Calculate binding constants (KdK_d) via Scatchard plots.
  • Fluorescence quenching : Monitor emission spectra (excitation at 480 nm) to assess intercalation.
  • Circular dichroism (CD) : Detect conformational changes in DNA helicity.
    Archive raw data (e.g., .csv files) and instrument settings in supplementary materials .

Advanced: What are the critical considerations for translating this compound’s in vitro activity to in vivo models?

  • Pharmacokinetics : Assess plasma stability (e.g., mouse models) and tissue distribution via LC-MS/MS.
  • Toxicity : Monitor liver/kidney function markers (ALT, creatinine) and hematological parameters.
  • Formulation : Use liposomal encapsulation or PEGylation to enhance bioavailability.
    Reference ARRIVE guidelines for ethical and statistical rigor .

Methodological: How should researchers design systematic reviews on this compound’s mechanisms of action?

Adopt PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies with mechanistic data).
  • Use databases like PubMed, Scopus, and Web of Science with Boolean strings (e.g., "this compound AND (apoptosis OR autophagy)").
  • Assess bias via Cochrane Risk of Bias Tool and synthesize data using meta-analysis (RevMan software) .

Advanced: What computational methods validate this compound’s molecular targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to DNA or enzymes (e.g., topoisomerase II).
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Coralate substituent effects (e.g., hydroxyl groups) with bioactivity.
    Validate predictions with mutagenesis assays or CRISPR-edited cell lines .

Research Design: How to formulate FINER (Feasible, Novel, Ethical, Relevant) research questions for this compound studies?

  • Feasible : Ensure access to validated cell lines (e.g., ATCC) and HPLC-grade reagents.
  • Novel : Explore understudied mechanisms (e.g., ferroptosis induction).
  • Ethical : Follow ICH guidelines for animal welfare (e.g., 3R principles).
  • Relevant : Align with cancer research priorities (e.g., overcoming multidrug resistance) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.